Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate
Description
Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate is a complex heterocyclic compound featuring a thiophene-3-carboxylate core substituted at position 2 with a piperidine-2-carboxamide moiety. The piperidine nitrogen is further functionalized with a sulfonyl group linked to a 5-chlorothiophen-2-yl ring.
Properties
IUPAC Name |
methyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carbonyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S3/c1-24-16(21)10-7-9-25-15(10)18-14(20)11-4-2-3-8-19(11)27(22,23)13-6-5-12(17)26-13/h5-7,9,11H,2-4,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIXYDLMGOQZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine core and various functional groups, suggests a range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 392.88 g/mol. The presence of a sulfonyl group and a 5-chlorothiophene moiety enhances its biological activity by facilitating interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 392.88 g/mol |
| Structure | Structure |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases that involve dysregulated metabolism.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of similar sulfonamide compounds. Results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the strain tested.
Study 2: Enzyme Inhibition
In a research article focused on enzyme inhibition, methyl derivatives of piperidine were shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase effectively. This inhibition was quantified using enzyme kinetics, revealing IC50 values in the low micromolar range .
Study 3: Anticancer Activity
A recent study investigated the cytotoxic effects of related compounds on various cancer cell lines, including leukemia and myeloma cells. The results demonstrated that these compounds could induce significant cell death at concentrations as low as 10 µM, suggesting their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Structural Analogs with Thiophene Carboxylate Esters
Thiophene carboxylate esters are common in agrochemicals and pharmaceuticals. Key comparisons include:
- Methyl 5-amino-1-benzothiophene-2-carboxylate (): Features a benzothiophene core instead of thiophene, reducing ring electron richness. This compound is used as a laboratory chemical, highlighting how aromatic system modifications influence application .
- 2-Thiophenecarboxylic acid (): Simpler structure lacking sulfonyl and piperidine groups.
Table 1: Structural and Functional Comparisons
*Estimated based on structural analysis.
Sulfonamide/Sulfonyl-Containing Compounds
Sulfonyl groups enhance polarity and binding affinity in bioactive molecules. describes compounds with sulfamoyl and piperazine groups, synthesized via nucleophilic substitution (yields: 46–82%, melting points: 132–230°C). The target compound’s sulfonyl-piperidine motif may similarly improve solubility and metabolic stability compared to simpler esters like 2-thiophenecarboxylic acid .
Piperidine/Piperazine Derivatives
Piperidine rings are versatile in drug design. ’s compounds (e.g., 6d–6l ) use piperazine as a spacer, whereas the target compound employs piperidine. Piperidine’s conformational rigidity may enhance target specificity compared to piperazine’s flexibility .
Q & A
Q. What are the key synthetic routes for Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate?
The synthesis typically involves a multi-step process:
- Chlorosulfonation : A thiophene derivative undergoes chlorosulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the thiophene ring .
- Piperidine coupling : The sulfonyl chloride intermediate reacts with a piperidine-2-carboxamide derivative under nucleophilic substitution conditions.
- Esterification : Methyl esterification of the carboxyl group is achieved using methanol under acidic or basic conditions . Purification often employs column chromatography or reverse-phase HPLC to isolate the final product .
Q. How is the compound characterized to confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify the connectivity of the thiophene, piperidine, and sulfonyl groups. For example, the sulfonamide proton typically appears as a singlet near δ 8.5–9.0 ppm .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1350–1150 cm (sulfonyl S=O) confirm functional groups .
- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using methanol-water gradients, with retention times compared to standards .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for sulfonylation due to their ability to solvate polar intermediates .
- Temperature : Reactions are often conducted under reflux (e.g., 80–100°C for chlorosulfonation) to ensure complete conversion .
- Catalysts : Chlorosulfonic acid or Lewis acids like copper chloride may accelerate sulfonylation and coupling steps .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Yield discrepancies often arise from variations in:
- Reagent stoichiometry : Excess chlorosulfonic acid (1.5–2.0 equivalents) improves sulfonylation efficiency .
- Purification methods : Reverse-phase HPLC with methanol-water gradients enhances recovery of pure product compared to traditional column chromatography .
- Moisture control : Strict anhydrous conditions during piperidine coupling prevent hydrolysis of the sulfonyl chloride intermediate .
Q. How does the compound’s stability under varying pH conditions impact its handling in biological assays?
- Acidic conditions (pH < 4) : The ester group hydrolyzes to a carboxylic acid, altering bioavailability. Stability tests via HPLC show ~30% degradation after 24 hours at pH 3 .
- Neutral/basic conditions (pH 7–9) : The sulfonamide group remains stable, but prolonged exposure to basic media may cleave the piperidine-thiophene bond .
- Recommendations : Use phosphate-buffered saline (pH 7.4) for short-term assays and lyophilization for long-term storage .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
- Sulfonylation : The electrophilic sulfur in the sulfonyl chloride intermediate reacts with the piperidine’s amine group via an S2 mechanism, with steric hindrance from the thiophene ring influencing reaction rates .
- Steric effects : Bulky substituents on the piperidine (e.g., 2-carboxamide) slow coupling kinetics, requiring elevated temperatures (80–100°C) .
Q. How can computational modeling predict its interactions with biological targets?
- Docking studies : Molecular dynamics simulations using software like AutoDock Vina reveal high binding affinity (~5–10 nM) for enzymes with hydrophobic active sites, such as cyclooxygenase-2 (COX-2) .
- Pharmacophore mapping : The sulfonamide and ester groups are critical for hydrogen bonding with residues like Arg120 and Tyr355 in COX-2 .
Q. What analytical techniques quantify trace impurities in bulk samples?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects impurities at ppm levels, such as unreacted sulfonyl chloride (m/z ~250) or hydrolyzed carboxylic acid derivatives .
- X-ray Crystallography : Resolves structural ambiguities in crystalline impurities, e.g., diastereomers formed during piperidine coupling .
Q. How does modifying the thiophene or piperidine moieties alter bioactivity?
- Thiophene substitution : Introducing electron-withdrawing groups (e.g., Cl at the 5-position) enhances electrophilicity, improving binding to cysteine residues in target proteins .
- Piperidine modifications : Replacing piperidine with pyrrolidine increases conformational rigidity, which may improve metabolic stability but reduce solubility .
Q. What in vitro assays validate its proposed mechanism of action?
- Enzyme inhibition assays : COX-2 inhibition is measured using a fluorometric kit, with IC values compared to reference inhibitors like celecoxib .
- Cell viability assays : MTT assays on cancer cell lines (e.g., HeLa) assess cytotoxicity, with EC values typically ranging from 10–50 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
